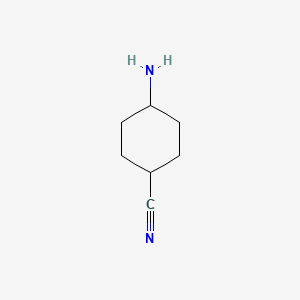

Trans-4-aminocyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGMTNOYOPHQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634393 | |

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23083-48-9 | |

| Record name | 4-Aminocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability and Storage of trans-4-Aminocyclohexanecarbonitrile

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional aliphatic building block critical in medicinal chemistry for introducing a rigid cyclohexane spacer with defined stereochemistry.[1] It serves as a precursor for various serine protease inhibitors and kinase inhibitors where the trans geometry (diequatorial conformation) is essential for target binding.[1]

Due to the reactivity of the primary amine and the potential for nitrile hydrolysis, this compound is most commonly synthesized, stored, and supplied as its hydrochloride salt .[1] The free base is significantly less stable and prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1]

Chemical Profile (Hydrochloride Salt)

| Property | Detail |

| Systematic Name | This compound hydrochloride |

| CAS Number | 873537-33-8 |

| Molecular Formula | C₇H₁₂N₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 160.65 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Stereochemistry | trans-1,4-disubstituted (Diequatorial conformation favored) |

Stability Mechanisms & Degradation Pathways

The stability of this compound is governed by three primary vectors: hygroscopicity , oxidative sensitivity , and hydrolytic susceptibility .[1]

Thermodynamic Stability of the Isomer

The trans isomer is thermodynamically more stable than the cis isomer.[1] In the trans configuration, both the amino and nitrile groups occupy equatorial positions in the cyclohexane chair conformation, minimizing 1,3-diaxial steric strain.[1] However, under harsh acidic or basic conditions at elevated temperatures, isomerization can occur, leading to a mixture of diastereomers.[1]

Degradation Pathways

The following Graphviz diagram illustrates the primary degradation risks. The nitrile group is generally robust but can hydrolyze to the amide and subsequently the carboxylic acid under strong aqueous acid/base conditions.[1] The free amine is susceptible to air oxidation.[1]

[1]

Storage & Handling Protocols

Storage Conditions

The hydrochloride salt is relatively stable but hygroscopic.[1] Proper storage is essential to prevent "caking" and hydrolysis over time.[1]

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rates of oxidation and hydrolysis.[1] Room temperature (RT) is acceptable for short-term (<1 month) storage if desiccated.[1] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential for the free base .[1] Recommended for the HCl salt for long-term storage to prevent moisture uptake.[1] |

| Container | Amber Glass with Teflon-lined cap | Protects from light (which accelerates amine oxidation) and ensures a tight seal against moisture.[1] |

| Desiccant | Required | The salt is hygroscopic; moisture facilitates hydrolysis of the nitrile. |

Handling the Free Base vs. Salt

If you must generate the free base (e.g., for a nucleophilic substitution reaction), do so immediately prior to use .[1]

-

Free Base: Liquid or low-melting solid.[1][7] Rapidly absorbs CO₂ from air to form carbamates (white crust formation).[1]

-

Salt (HCl): Stable solid.[1] Can be weighed on the benchtop but should be resealed immediately.[1]

Decision Tree for Storage

Experimental Protocols

Quality Control (Purity Check)

Before using stored material in critical steps, verify integrity.[1]

-

Visual Inspection: The substance should be white/off-white.[1][7] Yellowing indicates amine oxidation.[1] Clumping indicates moisture absorption.[1]

-

¹H NMR (D₂O or DMSO-d₆):

-

Check for the integral ratio of the cyclohexane protons.[1]

-

Hydrolysis check: Look for new peaks corresponding to the amide (often shifted downfield) or loss of the distinct nitrile carbon signal in ¹³C NMR (~120-122 ppm).[1]

-

Stereochemistry: The trans isomer typically displays a large coupling constant (

Hz) for the axial protons at C1 and C4 due to diaxial coupling with neighbors.[1]

-

Recovery/Purification of Degraded Salt

If the HCl salt has yellowed or absorbed water, recrystallization is the preferred method of purification.[1]

Protocol: Recrystallization of this compound HCl

-

Solvent System: Ethanol/Diethyl Ether or Methanol/MTBE.[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (or Methanol). If insoluble particles remain, filter hot.[1]

-

Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (or MTBE) until turbidity just persists.[1]

-

Crystallization: Cool to 0°C or -20°C overnight.

-

Collection: Filter the white crystals under inert gas (Nitrogen blanket) to avoid moisture uptake during filtration.

-

Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4-6 hours.

Free Base Generation (In Situ)

Use this protocol only when the free amine is required for reaction.[1]

-

Suspend the HCl salt in the reaction solvent (e.g., DCM, THF).[1]

-

Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) or wash a DCM solution with saturated aqueous NaHCO₃.[1]

-

Critical: Use the organic layer immediately.[1] Do not concentrate to dryness unless under strict inert atmosphere, as the free amine is unstable.[1]

References

Sources

- 1. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]

- 5. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-Aminocyclohexanal | C7H13NO | CID 21082134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

The Stereoselective Pursuit: A Technical Guide to trans-4-Aminocyclohexanecarbonitrile

[1]

Executive Summary: The Rigid Linker Paradigm

In the architecture of protease inhibitors, particularly Cathepsin K inhibitors like Odanacatib, the This compound scaffold serves as more than a passive spacer. It is a "structural lock" that enforces a specific vector between the P2 and P3 subsites of the target enzyme. Unlike flexible aliphatic chains or planar aromatic rings, the cyclohexane core provides a defined 3D geometry (the chair conformation) that maximizes binding affinity while improving metabolic stability.[1]

This guide explores the discovery of scalable routes to this scaffold, focusing on the challenge of stereocontrol —specifically, accessing the thermodynamically stable trans-isomer (diequatorial) over the kinetically accessible cis-isomer.[1]

Thermodynamic & Conformational Analysis

The synthesis of 1,4-disubstituted cyclohexanes is governed by the A-values (conformational free energy) of the substituents.

-

The Trans-Isomer (Target): In the trans-1,4-isomer, both the amino group and the nitrile group can occupy the equatorial positions simultaneously.[1] This diequatorial conformation minimizes 1,3-diaxial interactions, making it the thermodynamic sink.[1]

-

The Cis-Isomer (Impurity): The cis-isomer forces one substituent into the axial position.[1] While intramolecular hydrogen bonding (between amine and nitrile) is theoretically possible, the steric penalty of the axial position generally makes the cis-isomer less stable by approximately 1.5–2.0 kcal/mol.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the stability differential that drives the synthetic strategy.

Figure 1: Conformational energy flow.[1][2] The synthetic challenge lies in overcoming kinetic traps to reach the thermodynamic diequatorial trans-state.

Synthetic Evolution: From Discovery to Process

The "discovery" of this molecule is not a single event but an evolution of synthetic methodology to solve the stereochemical problem.

Route A: The "Discovery" Route (Curtius Rearrangement)

Early medicinal chemistry routes prioritized speed and reliable stereochemistry over cost.[1] The most direct method involves the Curtius Rearrangement of trans-4-cyanocyclohexanecarboxylic acid.

-

Mechanism: Carboxylic Acid

Acyl Azide -

Stereochemistry: The rearrangement occurs with retention of configuration . Therefore, if you start with the pure trans-acid, you obtain the pure trans-amine.[1]

-

Drawback: Handling potentially explosive acyl azides on a kilogram scale is hazardous.[1]

Route B: The "Process" Route (Hydrogenation & Inversion)

For industrial applications (e.g., Merck's Odanacatib synthesis), safety and raw material costs are paramount.[1][2] The preferred route starts from 4-aminobenzoic acid (PABA) or cyclohexane-1,4-dicarboxylic acid .[1][2]

-

Hydrogenation: PABA is hydrogenated using Ru/C or Rh/C.[1][2] This typically yields a mixture of cis and trans isomers (often favoring cis due to catalyst face approach).[1]

-

Epimerization: The mixture is subjected to thermal or base-mediated equilibration to enrich the trans-isomer.

-

Functional Group Interconversion: The acid is converted to the nitrile via a primary amide intermediate.

Detailed Experimental Protocol

The following protocol describes the Curtius Rearrangement method , as it is the most robust for laboratory-scale discovery (1–50g) where stereochemical fidelity is critical.

Safety Warning: Diphenylphosphoryl azide (DPPA) and acyl azides are potentially explosive.[1][2] Perform all reactions behind a blast shield in a well-ventilated fume hood. Avoid concentrating acyl azide intermediates to dryness.

Step 1: Synthesis of trans-4-Cyanocyclohexanecarbonyl Azide[1][2]

-

Starting Material: Charge a reactor with trans-4-cyanocyclohexanecarboxylic acid (1.0 equiv) and Toluene (10 vol).

-

Activation: Add Triethylamine (1.2 equiv) and cool to 0°C.

-

Azide Formation: Dropwise add Diphenylphosphoryl azide (DPPA, 1.1 equiv) while maintaining internal temperature

.[1][2] -

Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC/LCMS (conversion of acid to acyl azide).

-

Workup: Wash the organic layer with saturated

and brine. Do not concentrate to dryness. Use the toluene solution directly in the next step.

Step 2: Rearrangement to Isocyanate & Hydrolysis[1]

-

Rearrangement: Heat the toluene solution from Step 1 to 80°C. Nitrogen gas (

) evolution will be vigorous.[1] -

Monitoring: Stir until gas evolution ceases (approx. 1–2 hours). IR spectroscopy will show a strong isocyanate peak (~2260 cm⁻¹).[1][2]

-

Hydrolysis: Cool to 50°C. Add 20% HCl (aq) (5 vol).

-

Salt Formation: Stir vigorously for 1 hour. The isocyanate is hydrolyzed to the amine, which immediately forms the hydrochloride salt.

-

Isolation: Cool to 0–5°C. The this compound hydrochloride will precipitate.[1]

-

Filtration: Filter the white solid, wash with cold toluene, and dry under vacuum.[1]

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 75–85% (2 steps) | High efficiency due to "one-pot" nature.[1][2] |

| Purity (HPLC) | >98% | Main impurity is residual urea derivative.[1][2] |

| Isomeric Ratio | >99:1 (trans:cis) | Retention of configuration is excellent.[1][2] |

| Appearance | White Crystalline Solid | HCl salt is non-hygroscopic.[1][2] |

| Melting Point | >250°C (dec.)[1][2] | Characteristic of amino acid-like salts.[7] |

Mechanistic Visualization (Graphviz)[1][2]

The following diagram details the reaction flow, highlighting the critical intermediate (Isocyanate) and the safety control points.

Figure 2: Synthetic workflow for the Curtius Rearrangement route. Note the critical "Do Not Isolate" warning for the acyl azide to prevent safety incidents.

References

-

Odanacatib Synthesis (Merck): O'Shea, P. D., et al.[1][2][8] "A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor."[8] J. Org.[2][8][9] Chem.2009 , 74(4), 1605–1610.[1][2][8] Link[1][2]

-

Curtius Rearrangement Review: Shioiri, T., et al. "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction." J. Am. Chem. Soc.[2]1972 , 94(17), 6203–6205.[1][2] Link[1][2]

-

Conformational Analysis: Eliel, E. L. "Conformational analysis of mobile cyclohexane systems." J. Chem. Educ.[2]1960 , 37(3), 126.[1][2] Link[1][2]

-

Process Patent (Isomerization): "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives." World Intellectual Property Organization, WO2008128058 .[1][2] Link

Sources

- 1. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 2. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]

- 8. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: trans-4-Aminocyclohexanecarbonitrile as a Chemical Building Block

[1]

Executive Summary

This compound (CAS: 873537-33-8 for HCl salt) is a high-value bifunctional aliphatic scaffold used extensively in medicinal chemistry. Its cyclohexane ring, locked in the thermodynamically stable trans-diequatorial conformation, serves as a rigid spacer that precisely orients the amine and nitrile vectors at a 180° dihedral angle.

This geometric rigidity is critical in Structure-Based Drug Design (SBDD) , particularly for kinase inhibitors (e.g., TYK2 and JAK families), where it bridges the ATP-binding hinge region with solvent-exposed residues. Unlike flexible alkyl linkers, the trans-cyclohexane motif reduces the entropic penalty of binding. This guide details its physicochemical properties, industrial synthesis, and application in next-generation therapeutics like GLPG3667.

Structural & Physicochemical Properties[2][3][4]

Stereochemistry and Conformation

The trans isomer is the preferred building block over the cis isomer due to its conformational stability.

-

Configuration: The amino and nitrile groups occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions.

-

Vector Alignment: Provides a linear distance of approximately 5.5–6.0 Å between the nitrogen and the nitrile carbon, essential for spanning deep binding pockets.

| Property | Value / Description |

| CAS Number | 873537-33-8 (HCl salt); 54936-28-2 (Free base) |

| Molecular Formula | C₇H₁₂N₂ (Free base) |

| Molecular Weight | 124.19 g/mol (Free base); 160.65 g/mol (HCl salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (salt form), DMSO, Methanol |

| Basicity (pKa) | ~10.5 (Amine); Nitrile is non-basic |

Functional Group Reactivity

-

Primary Amine: Highly nucleophilic; participates in SNAr, reductive amination, and amide coupling reactions.

-

Nitrile (Cyano): Electron-withdrawing; generally stable under standard coupling conditions but can be hydrated to amides, hydrolyzed to acids, or reduced to amines. It also serves as a precursor for heterocycles (e.g., tetrazoles via "click" chemistry).

Synthetic Methodology

The synthesis of this compound requires strict stereocontrol to avoid cis-contamination. The most robust industrial route proceeds via the dehydration of the corresponding primary amide, derived from trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Step-by-Step Protocol

Reference Basis: WO2023115327A1 & GLPG3667 Development

Step 1: Mixed Anhydride Activation & Amidation

Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution). Protocol:

-

Dissolve the starting acid in anhydrous THF/DCM.

-

Cool to -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 30 min to form the mixed anhydride.

-

Introduce ammonia gas or solution. The reaction is exothermic; maintain temperature < 0°C.

-

Result: tert-butyl (trans-4-carbamoylcyclohexyl)carbamate.[1][2]

Step 2: Dehydration to Nitrile

Reagents: Cyanuric chloride or Phosphorus oxychloride (POCl₃), Pyridine/DMF. Protocol:

-

Suspend the amide from Step 1 in dry solvent (DCM or Pyridine).

-

Add dehydration agent (e.g., POCl₃) at 0°C.

-

Stir at room temperature until TLC indicates consumption of the amide.

-

Workup: Quench carefully with ice water (exothermic). Extract with EtOAc.[3]

-

Result: tert-butyl (trans-4-cyanocyclohexyl)carbamate.[1]

Step 3: N-Boc Deprotection

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM. Protocol:

-

Treat the intermediate with acid at room temperature for 2–4 hours.

-

Concentrate in vacuo.[2]

-

Purification: Recrystallize from MeOH/Ether to obtain the pure hydrochloride salt.

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Convergent synthesis of this compound from the carboxylic acid precursor via amide dehydration.

Applications in Drug Discovery[6][9][10][11]

The this compound scaffold is a "privileged structure" in kinase inhibitor design. It is frequently employed to project a polar nitrile group into a specific solvent pocket or to interact with the ribose-binding area of the ATP site.

Case Study: TYK2 Inhibitors (GLPG3667)

In the development of GLPG3667 (a selective Tyrosine Kinase 2 inhibitor for autoimmune diseases), this building block was pivotal.

-

Mechanism: The primary amine of the building block undergoes an SNAr reaction with a chloropyridine core (e.g., 7-chloro-5-iodo-3-methyl-3H-imidazo[4,5-b]pyridine).

-

Role of the Scaffold:

-

Rigidity: The cyclohexane ring locks the inhibitor in a bioactive conformation, reducing the entropic cost of binding.

-

Selectivity: The trans geometry directs the nitrile group to interact with specific residues in the TYK2 active site, differentiating it from the closely related JAK1/JAK2 kinases.

-

Signal Transduction Logic

The incorporation of this unit often targets the JAK-STAT pathway.

Caption: Figure 2.[4][5] Mechanism of action for TYK2 inhibitors utilizing the trans-aminocyclohexanecarbonitrile scaffold to block STAT signaling.

Handling & Stability

-

Storage: Store the hydrochloride salt at room temperature (desiccated). It is hygroscopic but chemically stable.

-

Safety: Nitriles are toxic if ingested. The amine is corrosive. Use standard PPE (gloves, goggles) and work within a fume hood.

-

Analytical Verification:

-

¹H NMR (DMSO-d₆): Look for the characteristic methine protons of the cyclohexane ring. The proton alpha to the nitrile typically appears upfield (~2.6 ppm) compared to the proton alpha to the amine (~3.0 ppm).

-

IR Spectroscopy: Distinct sharp peak at ~2240 cm⁻¹ corresponding to the C≡N stretch.

-

References

-

Galapagos NV. (2023). Pyridine fused ring compounds and their preparation methods, intermediates, compositions and applications. WO2023115327A1.[2] Link

-

Namour, F., et al. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Link

-

Zoetis Services LLC. (2010). Pyrrolo[2,3-d]pyrimidine compounds.[1][6][7] (Oclacitinib patent family describing related cyclohexane intermediates). WO2010020905A1. Link

-

Munday, L. (1961). Amino-acids of the cyclohexane series.[1][8][2][9][10][11][12] Part I. Journal of the Chemical Society. (Foundational work on stereoselective synthesis of aminocyclohexane derivatives). Link

Sources

- 1. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 2. WO2023115327A1 - å¡å¶å¹¶ç¯ç±»ååç©åå ¶å¶å¤æ¹æ³ãä¸é´ä½ãç»åç©ååºç¨ - Google Patents [patents.google.com]

- 3. CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google Patents [patents.google.com]

- 4. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 12. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]

Methodological & Application

Application Note: trans-4-Aminocyclohexanecarbonitrile as a Rigid Linker in Drug Design

Introduction: The "Escape from Flatland"

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) and fragment-based design, the geometry of the linker region is no longer a passive connector—it is a determinant of ternary complex stability and bioavailability.

trans-4-aminocyclohexanecarbonitrile represents a high-value "privileged scaffold" for linker design. Unlike flexible alkyl chains (high entropy penalty upon binding) or planar phenyl rings (poor solubility, metabolic liability), the trans-cyclohexane core offers a unique combination of defined vectors (180° linearity) , Fsp³ character , and metabolic robustness .

This guide details the application of this compound as a precursor for generating rigid trans-1,4-cyclohexane linkers, specifically focusing on its use in PROTACs and bifunctional molecules.

Structural & Physicochemical Advantages[1]

The primary utility of this moiety lies in its stereochemistry. The trans-diequatorial conformation is thermodynamically preferred, placing the amino and nitrile substituents as far apart as possible, creating an extended, rod-like geometry.

Table 1: Comparative Linker Properties

| Feature | trans-Cyclohexane Linker | Phenyl (Benzene) Linker | Alkyl Chain (C4-C6) |

| Geometry | Rigid, Linear (Stick-out) | Rigid, Planar | Flexible (Floppy) |

| Vector Angle | ~180° (Diequatorial) | 180° (para-sub) | Variable |

| Solubility (logP) | Improved (3D character) | Poor (Flat/Stacking) | Variable |

| Metabolic Stability | High (No aromatic oxidation) | Low (P450 oxidation prone) | Moderate |

| Entropy Penalty | Low (Pre-organized) | Low | High (Must freeze rotations) |

| Fsp³ Score | High (Increases clinical success) | Low | High |

Mechanistic Insight: The "Stick-Out" Effect

In PROTAC design, replacing a cis-cyclohexane or flexible alkyl linker with a trans-cyclohexane often results in a "stick-out" conformation. This prevents the linker from collapsing onto the protein surface (the "folded-back" conformation), thereby forcing the E3 ligase and Target Protein into a productive ternary complex.

Synthetic Workflows & Decision Trees

The this compound is a versatile bifunctional building block. The nitrile group serves as a "masked" amine, carboxylic acid, or heterocycle, allowing for sequential functionalization.

DOT Diagram: Synthetic Decision Matrix

Caption: Workflow for diversifying the this compound scaffold into various linker classes.

Detailed Experimental Protocols

These protocols assume the use of this compound hydrochloride as the starting material.

Protocol A: Selective Amide Coupling (Amine Terminus)

Objective: Attach "Ligand A" (e.g., VHL ligand or Warhead) to the amine end while preserving the nitrile.

Reagents:

-

Carboxylic Acid (Ligand A) (1.0 eq)

-

This compound HCl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve Ligand A (acid) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add this compound HCl (1.1 eq) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; Nitrile peak ~2230 cm⁻¹ in IR if available).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: Ensure no epimerization occurred. The trans isomer should remain dominant.

Protocol B: Nitrile Reduction to Primary Amine

Objective: Convert the nitrile group into a primary amine to create a trans-1,4-cyclohexanediamine linker.

Safety Note: This reaction uses Lithium Aluminum Hydride (LAH), which is pyrophoric. Conduct under strict inert atmosphere.

Reagents:

-

Nitrile-intermediate (from Protocol A) (1.0 eq)

-

LiAlH₄ (2.0 M in THF) (3.0 eq)

-

THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

-

Solubilization: Dissolve the Nitrile-intermediate in anhydrous THF (0.05 M) and cool to 0°C.

-

Reduction: Dropwise add LiAlH₄ solution (3.0 eq). Caution: Gas evolution.

-

Reflux: Warm to RT, then heat to reflux (65°C) for 2–6 hours. Monitor by LC-MS (Nitrile consumption).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate filtrate.

-

Result: Crude primary amine, ready for the second coupling (Ligand B).

Quality Control & Characterization

Distinguishing the cis and trans isomers is critical, as commercial sources can contain up to 5-10% cis impurity, or epimerization can occur during harsh acidic/basic workups.

NMR Validation Criteria

The stereochemistry is validated using ¹H-NMR Coupling Constants (J-values) of the methine protons at C1 and C4.

| Isomer | Conformation | H1/H4 Position | J-Coupling (Hz) | Interpretation |

| Trans | Diequatorial | Axial | ~11–12 Hz | Large axial-axial coupling ( |

| Cis | Axial/Equatorial | Equatorial | ~3–5 Hz | Small axial-equatorial coupling ( |

Protocol:

-

Acquire ¹H-NMR in DMSO-d₆ or CDCl₃.

-

Locate the methine proton signal (

to the amine/amide) typically around 3.6–4.0 ppm. -

Calculate the width at half-height (

) or measure the triplet splitting.-

Pass:

Hz or triplet -

Fail:

Hz (indicates cis or flexible averaging).

-

References

-

Ciulli, A., et al. (2024). "Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity." Bioorganic & Medicinal Chemistry Letters.

-

Lipinski, C. A., et al. (1997).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

-

BenchChem Application Note. (2025). "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy."

Sources

Application Note: Precision N-Acylation of trans-4-Aminocyclohexanecarbonitrile

Executive Summary

The trans-4-aminocyclohexanecarbonitrile scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in Cathepsin K inhibitors (e.g., Odanacatib) and various kinase inhibitors. Its geometric rigidity allows for precise vector positioning of hydrogen bond donors/acceptors within a binding pocket.[1]

This Application Note provides three validated protocols for the N-acylation of this substrate. Unlike generic amine couplings, these protocols are optimized to address the specific solubility profile of the nitrile-substituted cyclohexane and the common commercial availability of the substrate as a hydrochloride salt.

Core Challenges Addressed

-

Salt Neutralization: The starting material is typically supplied as a hydrochloride salt (this compound HCl), requiring in situ neutralization without compromising yield.[1]

-

Stereochemical Integrity: Maintaining the thermodynamic trans (diequatorial) configuration.[1]

-

Chemomimesis: Preventing hydrolysis of the nitrile group (-CN) under acylation conditions.[1]

Strategic Decision Framework

Before selecting a protocol, evaluate your electrophile (carboxylic acid source) using the decision tree below.

Figure 1: Strategic decision tree for selecting the optimal acylation methodology.

Detailed Experimental Protocols

Pre-requisite: Material Handling

-

Substrate: this compound HCl (MW: 160.64 g/mol ).[1]

-

Storage: Hygroscopic. Store in a desiccator.

-

Safety: Nitriles are toxic.[1] All operations must be performed in a fume hood.[1]

Protocol A: The Anhydrous Method (Acid Chlorides)

Best for: Non-chiral acid chlorides, rapid synthesis, small-to-medium scale (100 mg - 5 g).[1]

Reagents:

-

Substrate (1.0 equiv)

-

Acid Chloride (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.5 equiv) [Note: Extra base required to free the amine salt]

-

Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step:

-

Suspension: In a round-bottom flask under Nitrogen, suspend this compound HCl (1.0 eq) in anhydrous DCM (10 mL/mmol). The salt will likely not dissolve completely.[1]

-

Free-Basing: Cool to 0°C. Add TEA (2.5 eq) dropwise. Stir for 15 minutes. The mixture may clarify as the free amine is liberated and the TEA-HCl salt forms.[1]

-

Acylation: Add the Acid Chloride (1.1 eq) dropwise over 5 minutes.

-

Critical Check: Maintain temperature < 5°C to prevent bis-acylation or side reactions.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin for amine consumption).[1]

-

Workup:

Protocol B: The Precision Method (Coupling Agents)

Best for: Complex carboxylic acids, chiral acids (preventing racemization), or when acid chlorides are unstable.

Reagents:

-

Substrate (1.0 equiv)

-

HATU (1.1 equiv) [Preferred over EDC/HOBt for difficult amines][1]

-

DIPEA (Hunig's Base) (3.0 equiv)[1]

-

DMF (Dimethylformamide) or DMF/DCM (1:1)

Step-by-Step:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (5 mL/mmol). Add HATU (1.1 eq) and DIPEA (1.0 eq).[1] Stir for 5-10 minutes at RT to form the active ester.

-

Amine Prep: In a separate vessel, dissolve this compound HCl (1.0 eq) in DMF (minimum volume) + DIPEA (2.0 eq).

-

Coupling: Add the amine solution to the activated acid solution.

-

Reaction: Stir at RT for 12-16 hours.

-

Workup (Aqueous Crash):

Protocol C: The Biphasic Method (Schotten-Baumann)

Best for: Scale-up (>10g), highly reactive acid chlorides, or "Green" chemistry requirements (minimizing organic solvent).

Reagents:

-

Substrate (1.0 equiv)

-

Acid Chloride (1.1 equiv)[1]

-

Solvent A: EtOAc or DCM[2]

-

Solvent B: Sat. NaHCO3 or 1M NaOH

Step-by-Step:

-

Dissolution: Dissolve this compound HCl in the aqueous base (Solvent B). This instantly frees the amine into the aqueous layer.

-

Biphasic Setup: Add the organic solvent (Solvent A).[1]

-

Addition: Add the Acid Chloride neat or dissolved in a small amount of Solvent A to the rapidly stirring biphasic mixture.

-

Reaction: Stir vigorously for 1-2 hours. The product will migrate into the organic layer (or precipitate at the interface).

-

Separation: Separate layers. Extract aqueous layer once with Solvent A. Combine organics, dry, and concentrate.

Comparative Data Analysis

| Feature | Protocol A (Anhydrous) | Protocol B (HATU) | Protocol C (Schotten-Baumann) |

| Yield | High (85-95%) | Mod-High (70-90%) | High (80-95%) |

| Time | Fast (2-4 h) | Slow (12-16 h) | Fast (1-2 h) |

| Purification | Minimal (Extraction) | Moderate (Column often needed) | Minimal (Extraction/Filtration) |

| Cost | Low | High (HATU is expensive) | Very Low |

| Risk | Moisture sensitive | Epimerization (Low with HATU) | Hydrolysis of Acid Chloride |

Mechanistic Insight & Validation

The reaction proceeds via a nucleophilic acyl substitution.[1] The trans-configuration of the cyclohexane ring places the amino group in an equatorial position (in the chair conformer), which is sterically accessible and highly nucleophilic.

Figure 2: Simplified mechanism of nucleophilic acyl substitution.

Quality Control (QC) Markers

To validate the synthesis without full characterization, look for these specific signals:

-

IR Spectroscopy:

-

1H NMR (DMSO-d6 or CDCl3):

References

-

Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.[1][3] Link[1][3]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

-

O'Shea, P. D., et al. (2009).[1] A Practical Enantioselective Synthesis of Odanacatib. Journal of Organic Chemistry, 74(4), 1605–1610.[5] Link (Demonstrates the utility of the trans-aminocyclohexane scaffold).[1]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

Sources

- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scispace.com [scispace.com]

Application Note: trans-4-Aminocyclohexanecarbonitrile in Peptide Mimetics

Executive Summary

This guide details the application of trans-4-aminocyclohexanecarbonitrile as a bifunctional building block in peptidomimetics. Unlike flexible aliphatic linkers, the cyclohexane scaffold restricts conformational freedom, reducing the entropic penalty of ligand-target binding. The trans-stereochemistry specifically enforces an extended backbone geometry, making it an ideal bioisostere for dipeptide segments in protease inhibitors and receptor ligands. Furthermore, the nitrile moiety serves as a "privileged warhead" for reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), forming a thioimidate adduct that offers a safety advantage over irreversible electrophiles.

Structural Rationale & Pharmacophore Design[1]

The Trans vs. Cis Geometry

The stereochemistry of the 1,4-disubstituted cyclohexane ring is the determinant factor in its application.

-

The Trans Isomer (Linear Spacer): The amino and nitrile groups occupy equatorial positions (diequatorial) in the lowest energy chair conformation. This creates a linear distance of approximately 5.5 Å between functional groups, mimicking the extended conformation of a dipeptide (e.g., Gly-Gly or Phe-Gly). It is used to span deep binding pockets without inducing a turn.

-

The Cis Isomer (Turn Inducer): Forces one substituent into an axial position, creating a kink or turn structure.

Entropy and Binding Affinity

Incorporating the trans-cyclohexane ring "pre-organizes" the ligand. By freezing a specific bioactive conformation, the molecule pays a lower entropic cost (

Data Comparison: Linker Properties

| Feature | This compound | Linear Amino Acid (e.g., GABA) | cis-1,4-cyclohexane analog |

| Geometry | Extended, Linear | Flexible, Random Coil | Kinked, Turn-inducing |

| Distance (N to C) | ~5.5 Å (Rigid) | Variable (3-6 Å) | ~4.5 Å (Rigid) |

| Entropic Cost | Low (Pre-organized) | High (Flexible) | Low (Pre-organized) |

| Primary Use | Extended backbone mimic, P1-P2 linker | Flexible spacer |

Mechanism of Action: The Nitrile Warhead

When used as a C-terminal cap in protease inhibitors, the nitrile group functions as an electrophilic trap.[1]

Cysteine Protease Inhibition (Reversible Covalent)

In targets like Cathepsin K or viral proteases, the active site Cysteine thiolate attacks the nitrile carbon.

-

Nucleophilic Attack: The catalytic Cys-S⁻ attacks the electrophilic Carbon of the C≡N group.

-

Thioimidate Formation: A covalent thioimidate adduct is formed.

-

Reversibility: Unlike epoxides or halomethyl ketones (irreversible), the thioimidate can hydrolyze or reverse, reducing the risk of permanent off-target haptenization (toxicity).

Figure 1: Mechanism of reversible covalent inhibition of Cysteine proteases by nitrile warheads.

Synthetic Protocols

Protocol A: Fmoc-Protection of this compound

Purpose: To prepare the building block for Solid Phase Peptide Synthesis (SPPS). The nitrile is stable under these basic conditions.

Reagents:

-

This compound HCl salt (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

DIEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Solvent: 1:1 Dioxane/Water or THF/Water.

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of the amine salt in 10 mL of 1:1 Dioxane/H₂O.

-

Basification: Add DIEA dropwise while stirring. Ensure pH is ~8-9 (check with pH paper).

-

Reaction: Add Fmoc-OSu (dissolved in minimal dioxane) slowly at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Note: Do not heat, as strong base + heat can hydrolyze the nitrile.

-

Workup: Acidify carefully to pH 3 with 1M HCl (precipitates the product). Extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

QC: Check purity via HPLC (254 nm) and identity via ¹H-NMR (Look for Fmoc aromatic protons at 7.3-7.8 ppm and cyclohexane protons).

Protocol B: Incorporation into Peptide Backbone (SPPS)

Purpose: Coupling the Fmoc-protected intermediate to a growing peptide chain.

Reagents:

-

Resin-bound peptide (Free amine terminus)

-

Fmoc-protected this compound (3.0 eq)

-

Coupling Agent: HATU (2.9 eq)

-

Base: DIEA (6.0 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve the Fmoc-protected building block and HATU in DMF. Add DIEA. Let activate for 30-60 seconds.

-

Coupling: Add the activated mixture to the resin. Shake/vortex at RT for 1-2 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Note: The cyclohexane amine is primary but sterically hindered compared to Glycine. If Kaiser test is slightly positive, perform a double coupling.

-

-

Deprotection: Wash resin with DMF. Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

-

Critical Check: The nitrile group is stable to 20% piperidine.

-

-

Cleavage: Cleave final peptide from resin using 95% TFA / 2.5% TIS / 2.5% H₂O. The nitrile withstands standard TFA cleavage conditions.

Application Case Study: Cathepsin K Inhibition

Objective: Create a peptidomimetic inhibitor where the cyclohexane nitrile acts as the P1-P2 pharmacophore.

Workflow Logic:

-

Design: Sequence Ac-Leu-[Cyclo-CN] . The Leucine mimics the P2 residue; the cyclohexane mimics the P1 residue and positions the nitrile warhead.

-

Synthesis: Use Protocol B to couple Fmoc-Leu-OH, then cap with Acetyl anhydride.

-

Assay: Fluorogenic substrate assay (Z-Phe-Arg-AMC).

Figure 2: Experimental workflow for developing nitrile-based protease inhibitors.

Troubleshooting & Quality Control

-

Issue: Low Coupling Efficiency.

-

Cause: Steric hindrance of the cyclohexane ring.

-

Solution: Switch from HATU to HOAt/DIC or perform double coupling at 40°C.

-

-

Issue: Loss of Nitrile (Hydrolysis).

-

Cause: Exposure to strong base (NaOH) or strong acid (HCl) with heat.

-

Check: IR Spectroscopy. A sharp peak at ~2230 cm⁻¹ confirms the presence of the Nitrile (C≡N). If this peak disappears or shifts to ~1680 cm⁻¹ (Amide C=O), hydrolysis occurred.

-

-

Issue: Solubility.

-

Cause: The cyclohexane ring is hydrophobic.

-

Solution: Ensure the rest of the peptide sequence contains solubilizing residues (Lys, Arg) or use a PEG-spacer if the mimetic is for surface display.

-

References

-

Fecik, R. A., et al. (2005). "Design and synthesis of conformationally restricted peptide isosteres." Journal of Medicinal Chemistry.

-

Löser, R., et al. (2008). "Current perspectives on cathepsin K inhibitors." British Journal of Pharmacology.

-

Kalgutkar, A. S., et al. (2011). "The role of the nitrile group in covalent inhibition of cysteine proteases." Future Medicinal Chemistry.

-

Sacha, G., et al. (2020). "Peptide Mimetics: Strategies to improve stability and bioavailability."[2][3] Pharmaceutics.[4]

-

Rester, U. (2008). "From the world of cysteine protease inhibitors: nitrile warheads." ChemMedChem.

Sources

- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases [mdpi.com]

- 2. Peptide chemistry toolbox - Transforming natural peptides into peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Note: Advanced Reductive Amination Protocols for Cyclohexylamines

Abstract & Strategic Overview

The formation of cyclohexylamines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for GPCR ligands, antidepressants, and ion channel blockers. While conceptually simple, the reaction often suffers from variable yields, stereochemical ambiguity (cis/trans ratios), and over-alkylation.

This guide moves beyond textbook definitions to provide field-proven protocols. We focus on two primary methodologies: the Abdel-Magid protocol (Sodium Triacetoxyborohydride) for general library synthesis and the Titanium(IV) Isopropoxide mediated protocol for sterically hindered or electron-deficient substrates.[1]

Decision Matrix: Selecting the Right Protocol

Before beginning, select your method based on substrate constraints using the decision tree below.[1]

Figure 1: Strategic selection of reductive amination methodologies based on steric hindrance and scale.

Mechanistic Causality & Reaction Design

Understanding the mechanism is critical for troubleshooting.[1] The reaction proceeds through an equilibrium-limited carbinolamine (hemiaminal) formation, followed by dehydration to the iminium ion.

Critical Insight: Sodium Triacetoxyborohydride (STAB) is successful because it is less basic and sterically bulkier than Sodium Borohydride (

Figure 2: The iminium ion is the obligate intermediate.[1] Acid catalysis shifts the equilibrium toward this species.

Experimental Protocols

Method A: The Abdel-Magid Protocol (Standard)

Best for: Routine synthesis, library generation, acid-stable substrates. Reference: Abdel-Magid, A. F., et al. J. Org.[2][3][4][5][6][7] Chem. 1996.[1][2][5][6][7]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Cyclohexanone | 1.0 | Substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| STAB | 1.4 - 1.5 | Reducing Agent ( |

| Acetic Acid | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| DCE or THF | Solvent | 1,2-Dichloroethane is faster; THF is greener.[1] |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial, dissolve the cyclohexanone (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

-

Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free base the amine, and still add the AcOH to buffer the system.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Incubation: Stir at room temperature under nitrogen.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the ketone (M+H of imine is rarely seen as it reduces instantly).[1]

-

Quench & Workup:

Self-Validating Check: If the reaction stalls (ketone remains), add another 0.5 equiv of AcOH. STAB is stable to AcOH, unlike

Method B: Titanium(IV) Isopropoxide Protocol (Forcing)

Best for: Sterically hindered amines (e.g., t-butylamine), unreactive ketones, or when Method A fails.[1] Reference: Mattson, R. J., et al. J. Org.[1] Chem. 1990.[1]

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Cyclohexanone | 1.0 | Substrate |

| Amine | 1.2 | Nucleophile |

| Ti(OiPr)4 | 1.25 - 1.5 | Lewis Acid / Dehydrating Agent |

| NaBH4 | 1.5 | Reducing Agent (added in Step 2) |

| Ethanol | Solvent | Absolute EtOH is required.[1][8] |

Step-by-Step Procedure

-

Imine Pre-formation: Mix cyclohexanone (1.0 equiv) and amine (1.2 equiv) in absolute Ethanol (neat is also possible for liquid amines).[1]

-

Activation: Add Titanium(IV) Isopropoxide (

) (1.5 equiv) dropwise.[1]-

Causality: The Ti species coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically scavenges the water produced, driving the equilibrium to the imine.

-

-

Stirring: Stir at RT for 6–12 hours (or overnight). The solution often turns slightly yellow/orange.[1]

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (

) (1.5 equiv) carefully.-

Note: The reaction can be exothermic.[1] Allow to warm to RT and stir for 2 hours.

-

-

The "Mattson" Workup (Critical):

-

The Problem: Titanium forms a gelatinous emulsion upon water addition that is impossible to filter.[1]

-

The Solution: Pour the reaction mixture into 2M aqueous Ammonia (

) . -

Stir vigorously for 20 minutes. The Titanium will precipitate as a white/grey solid (

).[1] -

Filter through a pad of Celite.[1][9] The filtrate will be a clear biphasic mixture.[1]

-

Extract the filtrate with EtOAc.[1]

-

Stereochemical Considerations

Cyclohexylamines possess cis/trans isomerism.[1] The outcome is dictated by the direction of hydride attack.

-

Thermodynamic Control: Often favors the equatorial amine (Trans isomer for 4-substituted cyclohexanones).[1]

-

Kinetic Control: Hydride attack from the less hindered face.

-

Reagent Influence:

-

STAB (Bulky): Often favors equatorial attack on the iminium, leading to the axial amine (Cis) in hindered systems, but results vary significantly by substrate.

-

Catalytic Hydrogenation (

): Strongly favors the Cis isomer (kinetic adsorption to the catalyst surface).[1] -

Small Hydrides (

): Favor axial attack

-

Recommendation: If specific stereochemistry is required, screen both Method A and Method C. Separation of isomers is usually required via column chromatography or recrystallization of HCl salts.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB.[1] | STAB decomposes in moist air.[1] Use a fresh bottle. Ensure solvent is dry.[1] |

| Dialkylation | Primary amine is too reactive.[1] | Use Method A but add the ketone slowly to the amine/STAB mixture (Inverse Addition). |

| Emulsion (Method B) | Improper Ti quenching.[1] | Use 2M |

| Safety Warning | Cyanoborohydride usage.[1] | Avoid |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][7] J. Org.[1][2][3][5][6][7] Chem. 1996 , 61, 3849–3862.[2][3][4][5][6][7]

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1] J. Org.[1][2][3][5][6][7] Chem. 1990 , 55, 2552–2554.

-

Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride.[1][8] J. Chem. Soc., Perkin Trans.[1][11] 1 1995 , 2527.[1]

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[2][5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][5][7] J. Am. Chem. Soc. 1971 , 93, 2897.[1][5]

Sources

- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. designer-drug.com [designer-drug.com]

Application Note: trans-4-Aminocyclohexanecarbonitrile as a Rigid Scaffold in Drug Discovery

This guide is structured as a high-level technical application note designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to address the strategic, structural, and synthetic nuances of using trans-4-aminocyclohexanecarbonitrile as a rigid scaffold.

Executive Summary: The "Escape from Flatland"

The This compound scaffold represents a critical tool in modern drug design, specifically for increasing the fraction of sp3-hybridized carbons (

Unlike aromatic rings, this scaffold offers:

-

Metabolic Stability: Elimination of aromatic oxidation sites (e.g., epoxide formation).

-

Solubility: Disruption of

- -

Vector Alignment: The trans-diequatorial conformation strictly enforces a 180° vector (approximate), mimicking 1,4-phenylene geometry, whereas the cis isomer creates a bent (U-shaped) conformation unsuitable for linear spacers.

-

Warhead Utility: The nitrile group serves as a reversible covalent electrophile for cysteine proteases (e.g., Cathepsin K, S) or a precursor to carboxylic acids (e.g., in JAK inhibitors like Oclacitinib).

Structural Rationale & Physicochemical Properties[1][2][3]

Geometric Bioisosterism

The primary application of this scaffold is the replacement of phenyl rings to improve physicochemical properties without altering the pharmacophore's spatial arrangement.

| Property | p-Phenylene Linker | trans-Cyclohexyl Linker | cis-Cyclohexyl Linker |

| Geometry | Planar, Rigid | 3D, Rigid (Chair) | 3D, Flexible/Bent |

| Angle (Substituents) | 180° | ~170–180° (Diequatorial) | ~60–109° (Axial/Equatorial) |

| Electronic Character | Electron-rich ( | Lipophilic, Saturated | Lipophilic, Saturated |

| Solubility (LogS) | Low (Stacking potential) | High (No stacking) | High |

| Metabolic Risk | High (CYP oxidation) | Low | Low |

Conformational Analysis (Graphviz Diagram)

The trans isomer exists predominantly in the diequatorial chair conformation, which is thermodynamically favored by approximately 4–5 kcal/mol over the diaxial conformer. This locks the amine and nitrile into a linear vector.

Caption: Conformational landscape showing the thermodynamic preference for the linear diequatorial trans-isomer, essential for mimicking para-phenyl linkers.

Case Study: The Nitrile Warhead in Protease Inhibition

While the trans-cyclohexyl ring acts as a spacer, the nitrile group (

Mechanism of Action (Reversible Covalent Inhibition)

In programs targeting Cathepsin K (osteoporosis) or DPP-4 (diabetes), the nitrile carbon is attacked by the active site cysteine thiolate.

-

Reaction:

(Thioimidate adduct). -

Advantage: Unlike irreversible epoxides or halomethyl ketones, nitriles form a reversible covalent bond, reducing the risk of permanent off-target haptenization (immunotoxicity).

Note on Odanacatib: While Odanacatib utilizes a cyanocyclopropyl scaffold, the trans-aminocyclohexanecarbonitrile is widely used in earlier generation inhibitors and related series (e.g., Balicatib analogs) to span the S2-S3 subsites due to its larger size compared to cyclopropane.

Experimental Protocols

Protocol A: Synthesis of Pure this compound

Challenge: Commercial sources often supply a mixture of cis and trans isomers. The trans isomer must be isolated for biological activity.

Step 1: Hydrogenation of p-Aminobenzoic Acid (PABA)

-

Reagents: PABA (10 g), 5% Ru/Al₂O₃ or Rh/C catalyst, H₂O/NaOH.

-

Conditions: High pressure hydrogenation (50–100 bar H₂), 100°C.

-

Result: A mixture of cis and trans-4-aminocyclohexanecarboxylic acid (~70:30 ratio typically favored by kinetics, but thermodynamic control favors trans).

-

Purification (Crucial):

-

Perform fractional recrystallization from boiling water. The trans-amino acid is significantly less soluble than the cis isomer.

-

Filter the hot solution to remove the trans precipitate (if operating under conditions where trans crashes out) or cool to selectively crystallize. Validation: Check NMR (see Protocol B).

-

Step 2: Conversion to Nitrile (The "Dehydration" Route)

-

Boc-Protection: Protect the amine with Boc₂O to form trans-4-(Boc-amino)cyclohexanecarboxylic acid.

-

Primary Amide Formation: React the acid with CDI (1.1 eq) followed by ammonium hydroxide (

) to yield the primary amide. -

Dehydration to Nitrile:

-

Dissolve the amide in dry DCM/Pyridine.

-

Add Trifluoroacetic Anhydride (TFAA) dropwise at 0°C.

-

Stir for 2 hours. The amide dehydrates to the nitrile.

-

-

Deprotection: Remove Boc group with 4M HCl in Dioxane.

-

Yield: this compound HCl salt.

Protocol B: Stereochemical Validation (NMR)

Distinguishing cis vs. trans is critical. Do not rely solely on melting point.

Method: 1H-NMR (400 MHz, DMSO-d6 or D2O). Focus Region: The methine proton at the C1 position (alpha to the nitrile/acid) and C4 (alpha to amine).

| Isomer | Proton Orientation | Coupling Constant ( | Appearance |

| trans | Axial ( | Broad Triplet/Quartet (wide splitting) | |

| cis | Equatorial ( | Narrow Multiplet/Singlet-like |

Interpretation:

If the signal for the proton

Synthetic Workflow & Logic Diagram

Caption: Synthetic workflow for isolating the thermodynamically stable trans-scaffold from aromatic precursors.

References

-

Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

- Context: Establishes the utility of nitrile warheads in protease inhibition and the evolution of rigid scaffolds.

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

- Context: Authoritative review on phenyl ring bioisosteres, including satur

-

Tse, E., et al. (2020).[1] "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." Journal of Medicinal Chemistry, 63(20), 11585–11601. Link

- Context: Discusses the physicochemical impact of replacing flat aromatic rings with satur

-

Siegfried AG. (2017). "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives." World Intellectual Property Organization Patent WO2017134212A1. Link

- Context: Detailed industrial protocol for the hydrogenation and separ

- Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Trans:Cis Ratios in Substituted Cyclohexylamine Synthesis

The following Technical Support Guide addresses the optimization of trans:cis isomer ratios in the hydrogenation of substituted anilines (e.g., 4-alkyl anilines, methylenedianiline).

Note: Unsubstituted cyclohexylamine does not exhibit cis/trans isomerism. This guide applies to substituted rings where diastereomers are formed.

Status: Active Department: Process Chemistry & Catalysis Last Updated: January 29, 2026 Scope: Heterogeneous Hydrogenation of Substituted Anilines

Part 1: The Core Conflict (Kinetic vs. Thermodynamic)

If you are observing a persistently low trans:cis ratio (i.e., high cis content), you are likely trapping the reaction under Kinetic Control .

In the hydrogenation of 1,4-substituted anilines:

-

The Kinetic Product (Cis): Hydrogen adds to the aromatic ring from the face adsorbed to the catalyst (syn-addition). This forces the substituents into a cis relationship (often axial-equatorial). This happens fast.

-

The Thermodynamic Product (Trans): The molecule adopts the diequatorial chair conformation, which is energetically more stable.[1] This requires the molecule to flip or desorb/readsorb.

The Rule of Thumb:

-

High Pressure / Low Temp / Highly Active Catalyst (Ru, Rh)

Locks in Cis (Kinetic). -

Low Pressure / High Temp / Isomerizing Catalyst (Pd, Ni)

Allows equilibration to Trans (Thermodynamic).

Stereochemical Reference Table

Verify your target isomer based on substitution pattern.

| Substitution Pattern | Kinetic Product (Syn-Addition) | Thermodynamic Product (Stable) | "Low Trans" Diagnosis |

| 1,4-Disubstituted | Cis (ae) | Trans (ee) | You are trapping the kinetic product. |

| 1,2-Disubstituted | Cis (ae) | Trans (ee) | You are trapping the kinetic product. |

| 1,3-Disubstituted | Trans (ae) | Cis (ee) | Warning: Cis is the stable isomer here.[2] High Trans is difficult to maintain. |

Part 2: Troubleshooting Workflow (Decision Pathways)

Visual 1: The Stereoselectivity Pathway

This diagram illustrates the bifurcation between the rapid kinetic route and the reversible thermodynamic route.

Caption: The kinetic trap (Red) occurs rapidly. Accessing the thermodynamic product (Green) requires reversible dehydrogenation (Yellow path), promoted by specific conditions.

Part 3: Critical Variable Adjustment (FAQs)

Q1: I am using Ruthenium (Ru) or Rhodium (Rh) and getting >80% Cis. Why?

Root Cause: Ru and Rh are highly active for ring saturation but poor at facilitating the reversible dehydrogenation required for isomerization. They saturate the ring so quickly that the molecule never has a chance to "flip" to the stable trans form. Corrective Action:

-

Switch Catalyst: Move to Palladium (Pd/C) or Raney Nickel . These metals have lower hydrogenation activity but higher dehydrogenation capability, facilitating isomerization.

-

Modify Ru/Rh: If you must use Ru (e.g., for yield reasons), you must increase the temperature significantly (>100°C) and lower the hydrogen pressure to encourage equilibrium.

Q2: How do I manipulate Temperature (T) and Pressure (P) to boost Trans?

The "Low Trans" Trap: High Pressure (>50 bar) + Low Temp (<80°C). The "High Trans" Fix:

-

Temperature: Increase to 140°C – 200°C . Heat provides the activation energy for the catalytic dehydrogenation step (Cis

Imine -

Pressure: Decrease H2 pressure to 5–20 bar . High H2 pressure suppresses the dehydrogenation step (Le Chatelier’s principle), locking the ring in its initial cis state.

Q3: What is the role of the solvent and additives?

Acidic Conditions: Fatal for Trans selectivity. Acids protonate the amine, forming an ammonium salt. Ammonium salts cannot coordinate effectively with the catalyst surface to undergo dehydrogenation/isomerization. Basic Conditions: Essential for Trans selectivity.

-

Protocol: Add 1–5 mol% LiOH , NaOH , or NaOtBu .

-

Mechanism: Bases suppress dicyclohexylamine formation (dimerization) and ensure the amine lone pair is free to interact with the catalyst, facilitating the cis-to-trans isomerization mechanism.

Part 4: Experimental Protocols

Protocol A: The "Isomerization Bake" (Post-Synthesis Correction)

Use this if you have already synthesized a batch of high-cis product and need to convert it.

-

Reactor Loading: Charge the autoclave with your cis-rich cyclohexylamine mixture.

-

Catalyst: Add 5 wt% Pd/C or Raney Nickel (approx. 5-10% loading relative to substrate).

-

Atmosphere: Purge with N2, then introduce low pressure H2 (5–10 bar). Note: Do not use inert gas only; some H2 is needed to maintain catalyst activity and prevent coking.

-

Thermal Cycle: Heat to 180°C – 200°C .

-

Duration: Stir at high speed (>800 rpm) for 4–12 hours.

-

Monitoring: Sample every 2 hours. You will see the cis peak diminish and the trans peak grow until the thermodynamic equilibrium (typically 65:35 to 80:20 Trans:Cis, depending on R-group) is reached.

Protocol B: Direct High-Trans Synthesis

Optimized conditions for one-pot synthesis.

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Pd/C or Ru(OH)x + LiOH | Pd naturally favors isomerization; Ru requires base modification. |

| Solvent | Non-polar (e.g., Cyclohexane) or Neat | Polar solvents can stabilize the cis transition state. |

| Temperature | 160°C - 190°C | High T promotes thermodynamic equilibration. |

| Pressure | 20 - 30 bar | Moderate P balances reaction rate vs. isomerization. |

| Additive | NaOH (2-5% wt) | Prevents poisoning and secondary amine formation. |

Part 5: Advanced Troubleshooting (Visual Flowchart)

Visual 2: Diagnostic Decision Tree

Caption: Follow this logic path to identify if your issue is thermodynamic (wrong target) or kinetic (wrong conditions).

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Brake, L. D. (1999). Isomerization of cyclohexylamines to produce their thermodynamic isomeric form. U.S. Patent 6,121,493. Link (Detailed industrial protocols for PACM isomerization).

-

Murahashi, S. I., et al. (1993). Ruthenium-catalyzed stereoselective hydrogenation of aromatic compounds. Journal of the American Chemical Society, 115(25). Link

- Horiuti, J., & Polanyi, M. (1934). Exchange reaction of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172. (Foundational mechanism explaining syn-addition/kinetic control).

-

BenchChem Technical Guides. (2025). Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Link (Cited for conformational analysis of 1,4-substituted systems).

Sources

Technical Support Center: Purification of trans-4-Aminocyclohexanecarbonitrile

Ticket Status: OPEN Subject: Resolution of trans-4-aminocyclohexanecarbonitrile from cis isomer Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Drug Development)

Introduction: The Isomer Challenge

Welcome to the Technical Support Hub. You are likely here because you are working with 4-aminocyclohexanecarbonitrile , a critical bifunctional scaffold used in kinase inhibitor synthesis (e.g., JAK or Syk inhibitors).

The primary challenge with this molecule is stereochemistry. The synthesis—often via the reduction of 4-cyanocyclohexanone oxime or hydrogenation of aromatic precursors—typically yields a mixture of cis and trans isomers (often ~60:40 or 50:50).

For pharmaceutical applications, the ** trans isomer** (diequatorial conformation) is usually the required pharmacophore due to its extended geometry and thermodynamic stability. Separation by standard flash chromatography is notoriously difficult due to the lack of UV chromophores and the high polarity of the primary amine.

This guide provides three "Support Modules" to troubleshoot purification, analysis, and yield optimization.

Module 1: Purification via Crystallization (The "Gold Standard")

User Issue: "I cannot separate the isomers using silica gel chromatography. The peaks overlap, and the loading capacity is poor."

Technical Insight: Chromatography is inefficient for this separation. The most robust method relies on lattice energy differences between the diastereomeric salts. The trans isomer, possessing a center of symmetry (C2h point group approx.), packs more efficiently into a crystal lattice than the cis isomer. Therefore, the hydrochloride salt of the trans isomer is significantly less soluble in alcoholic solvents than the cis salt.

Standard Operating Procedure (SOP): HCl Salt Recrystallization

Reagents:

-

Crude 4-aminocyclohexanecarbonitrile (mixture)

-

Solvent: Ethanol (Absolute) or Methanol

-

Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

Protocol:

-

Dissolution: Dissolve the crude amine mixture in Ethanol (5 mL per gram of substrate). If the mixture is dark/tarry, treat with activated charcoal and filter through Celite first.

-

Salt Formation: Cool the solution to 0–5 °C. Slowly add HCl (1.1 equivalents) dropwise with vigorous stirring.

-

Note: The reaction is exothermic. Control the temperature to prevent oiling out.

-

-

Crystallization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. The trans-isomer hydrochloride will precipitate as a white crystalline solid.

-

Troubleshooting: If no solid forms, seed with a pure crystal of trans-HCl salt or scratch the glass. If an oil forms, reheat to dissolve and cool more slowly (0.5 °C/min).

-

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with cold Ethanol (0 °C) followed by Diethyl Ether to remove residual cis-enriched mother liquor.

-

Drying: Dry the solid at 40–50 °C under vacuum.

Outcome: The solid is predominantly this compound HCl. The filtrate (mother liquor) contains the cis isomer and residual trans.[1]

Visual Workflow: Salt-Based Resolution

Figure 1: Workflow for the purification of the trans-isomer via hydrochloride salt formation. The trans-isomer preferentially crystallizes, leaving the cis-isomer in solution.

Module 2: Analytical Troubleshooting (The "Invisible Peak")

User Issue: "I cannot see my compound on the HPLC. I see a solvent front peak but nothing else."

Technical Insight: 4-aminocyclohexanecarbonitrile lacks a strong UV chromophore (the nitrile group absorbance at ~190-200 nm is weak and often obscured by solvent cutoffs). Furthermore, free amines often tail badly on C18 columns due to interaction with residual silanols.

Recommended Solution: Pre-Column Derivatization Do not rely on "low UV" detection for process validation. Convert the amine to a benzamide or acetamide derivative for robust UV detection (254 nm).

Analytical Protocol (Benzoylation):

-

Sample Prep: Take 10 mg of your salt/amine.

-

Reaction: Add 1 mL Acetonitrile, 50 µL Triethylamine, and 20 µL Benzoyl Chloride.

-

Incubation: Shake for 5 minutes.

-

Quench: Add 1 mL Water (to hydrolyze excess benzoyl chloride).

-

Injection: Inject 5 µL onto a standard C18 column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: 254 nm.

-

Data Interpretation:

| Isomer | Retention Time (Relative) | Peak Shape |

|---|---|---|

| Cis-Benzamide | Elutes Later (typically) | Sharp |

| Trans-Benzamide | Elutes Earlier (typically) | Sharp |

Note: In many cyclohexane systems, the trans isomer is more polar (elutes earlier in Reverse Phase) due to the equatorial disposition of polar groups, but this must be confirmed with a standard.

Module 3: Yield Optimization (Isomerization)

User Issue: "I have isolated the trans isomer, but my yield is only 40%. I have a lot of cis isomer left in the waste. Can I fix this?"

Technical Insight: The trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial).[2] The energy difference is roughly 1.4–2.0 kcal/mol. This allows you to drive the cis-enriched waste stream back toward the trans isomer using Thermodynamic Equilibration .

Mechanism: Heating the amine with a base allows reversible deprotonation/reprotonation (or radical mechanisms depending on conditions), settling the mixture at its thermodynamic ratio (typically 60:40 to 80:20 favoring trans).

Recycling Protocol:

-

Concentrate Filtrate: Take the mother liquor from Module 1 (rich in cis-HCl).

-

Free Base: Neutralize with aqueous NaOH and extract into Toluene or Ethanol.

-

Equilibration: Add catalytic Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (KOtBu) (0.1 eq).

-

Heat: Reflux the mixture for 12–24 hours.

-

Check: Analyze via the method in Module 2. The ratio should return to ~2:1 or 3:1 (trans:cis).

-

Loop: Cool, re-acidify with HCl, and perform the crystallization from Module 1 again.

Visual Logic: Isomerization Cycle

Figure 2: Thermodynamic equilibration favors the trans-isomer (diequatorial) over the cis-isomer. Heating with base converts the kinetic mixture to the thermodynamic limit.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent for the HCl salt? A: Generally, no. The HCl salts of these amines are highly soluble in water. While you can use water/ethanol mixtures, pure water usually prevents precipitation. If you must use water, you may need to drive precipitation by adding an antisolvent like Acetone or Isopropanol.

Q2: How do I convert the pure Trans-HCl salt back to the free amine? A: Dissolve the salt in minimum water (10 vol). Add 2M NaOH until pH > 12. Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Dry over Na2SO4 and concentrate. Caution: Do not heat the free amine excessively during drying, as it may absorb CO2 (forming carbamates) or slowly oxidize.

Q3: Why is my yield lower than the theoretical 50%? A: If you are obtaining <30% yield, you likely have "oiling out" issues where the trans salt is trapping the cis salt in an amorphous gum.

-

Fix: Use a larger volume of solvent (dilution) or switch from Ethanol to Methanol/Isopropanol (1:1) to slow down the crystal growth.

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Retrieved from 2

-

Corcoran, P. (1975). Separation and purification of cis and trans isomers (US Patent 3,880,925A). Google Patents. Retrieved from 1

-

Seto, K., et al. (2003). Process for preparation of trans-4-aminocyclohexanecarboxylic acids (WO2003078381A1). Google Patents. Retrieved from 4

-

LibreTexts. (2022).[5][6] Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from 5

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarbonitrile

Case Reference: T-4-ACCN-SYNTH Status: Open Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of trans-4-aminocyclohexanecarbonitrile (4-ACCN) from 4-aminobenzonitrile (4-ABN) presents a classic chemoselectivity vs. stereoselectivity paradox. The aromatic ring must be saturated without reducing the labile nitrile group, while simultaneously driving the reaction toward the thermodynamically stable trans-isomer.

This guide addresses the three most common failure modes:

-